Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis in Heterocyclic Chemistry
Ethyl 1-oxo-1H-pyrrolo[2,1,5-de]quinolizine-2-carboxylate, a compound closely related to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, has been synthesized and explored in the context of heterocyclic chemistry. This compound was obtained through a thermal cyclization process and further hydrolyzed and decarboxylated to yield pyrrolo[2,1,5-de]quinolizin-1- and -3-ones. These compounds are significant in the study of the chemical properties and structures of heterocyclic compounds (Farquhar et al., 1984).
Advanced Organic Synthesis Techniques
Ethyl 4-oxo-4H-quinolizine-1-carboxylate, a derivative of this compound, has been synthesized using various acid anhydrides, showcasing advanced techniques in organic synthesis. This process exemplifies the versatility and complexity of synthesizing quinolizine derivatives, highlighting their importance in the field of organic chemistry (Kato, Chiba, & Tanaka, 1974).
Novel Heterocyclic Ring Systems
Innovative heterocyclic ring systems, such as ethyl 4-oxo-1,3,4,6,7,11b-hexahydro-2H-benz[a]quinolizine-1-carboxylate, have been synthesized from compounds structurally related to this compound. These new ring systems open up possibilities for the development of unique molecules with potential applications in various fields of chemistry (Askam & Deeks, 1970).
Metabolite Synthesis
This compound has been utilized in the synthesis of metabolites of certain medicinal compounds. This showcases the compound's role in the development of pharmaceutical intermediates and the study of drug metabolism (Mizuno et al., 2006).
Fluorescent Indicators
Derivatives of this compound have been developed as Mg2+-selective, fluorescent indicators. This application is significant in the field of biochemistry, particularly for the selective detection and measurement of magnesium ions in biological systems (Otten, London, & Levy, 2001).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit hiv integrase , suggesting potential antiviral activity.
Mode of Action
If it acts similarly to related compounds, it may bind to and inhibit the function of its target proteins, leading to downstream effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
The compound is stable under inert atmosphere and at temperatures between 2-8°c .
Properties
IUPAC Name |
ethyl 1-formyl-4-oxoquinolizine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIXJDAGLXBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609195 | |
Record name | Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337909-10-1 | |
Record name | Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.